molecular formula C13H24N2O4S B2757278 Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2225144-87-4

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2757278
CAS No.: 2225144-87-4
M. Wt: 304.41
InChI Key: QGLJPYRZXUVWTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate: is a synthetic organic compound with the molecular formula C13H24N2O4S and a molecular weight of 304.41 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an amino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate amine source.

    Protection and Deprotection Steps: To ensure the stability of intermediate compounds, protective groups such as tert-butyl are used. These groups are later removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Catalysts and Reagents: Using high-quality catalysts and reagents to facilitate the reactions.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Thiols: Resulting from reduction reactions.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds, such as:

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.

    Sulfur-Containing Amines: Compounds with sulfur atoms and amino groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-10(14)13(9-15)4-6-20(17,18)7-5-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLJPYRZXUVWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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